

Endocrine Disrupting Potential of Galaxolidone Lactol: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *rac Galaxolidone Lactol*

Cat. No.: B15287534

[Get Quote](#)

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine-disrupting potential of Galaxolidone Lactol (HHCB-lactone), a primary metabolite of the widely used synthetic musk, Galaxolide (HHCB). Due to a significant data gap in the scientific literature regarding the specific endocrine activity of Galaxolidone Lactol, this paper focuses primarily on the well-documented endocrine-disrupting effects of the parent compound, Galaxolide. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the potential hormonal activities of this class of compounds, highlighting the urgent need for further investigation into the biological effects of its metabolites. This guide summarizes key *in vitro* and *in vivo* findings, details relevant experimental protocols, and visualizes the known signaling pathways associated with Galaxolide's endocrine disruption.

Introduction

Galaxolide (HHCB) is a synthetic polycyclic musk used extensively as a fragrance ingredient in a vast array of consumer products, including perfumes, cosmetics, detergents, and air fresheners.^{[1][2]} Its widespread use and persistence in the environment have led to ubiquitous human exposure, with residues detected in blood, breast milk, and adipose tissue.^[2] Concerns

over the potential health effects of Galaxolide have grown, particularly regarding its capacity to interfere with the endocrine system. As a lipophilic compound, Galaxolide can bioaccumulate and is metabolized in organisms into more polar compounds, such as Galaxolidone Lactol (HHCB-lactone).[3] While the endocrine-disrupting properties of Galaxolide are increasingly being characterized, there is a notable lack of data on the biological activity of its metabolites, including Galaxolidone Lactol.[3] This whitepaper aims to consolidate the available knowledge on the endocrine-disrupting potential of Galaxolide and, by extension, to raise awareness of the potential risks associated with its metabolite, Galaxolidone Lactol. A recent study has indicated that the endocrine effects of both Galaxolide (HHCB) and Galaxolidone (HHCB-lac) have been confirmed by Endocrine Disruptome, underscoring the need for greater scrutiny of their potential impacts on human health.[4][5]

Endocrine Disrupting Activities of Galaxolide (HHCB)

Galaxolide has been shown to exhibit a range of endocrine-disrupting activities, primarily targeting the estrogenic and androgenic pathways. Recent findings have also pointed towards its role as a potential environmental androgen.

Estrogenic and Anti-Estrogenic Activity

In vitro studies have demonstrated that Galaxolide can bind to the estrogen receptor (ER), although with a much lower affinity than the endogenous hormone, estradiol. It has been shown to induce a slight but dose-dependent stimulation of transcriptional activity in cells transfected with ER α .[6] However, this weak estrogenic response was not observed in cells transfected with ER β .[6]

Conversely, other studies have reported anti-estrogenic activity. For instance, when co-administered with estradiol, Galaxolide has been observed to decrease plasma levels of vitellogenin, an estrogen-responsive protein, in fish.[3]

Androgenic and Anti-Androgenic Activity

More recent research has identified Galaxolide as a novel environmental androgen.[7] Studies have shown that Galaxolide can activate androgen receptor (AR) transcriptional activity and promote the proliferation of AR-sensitive prostate cancer cells.[7] In vivo studies in immature

rats have further demonstrated that Galaxolide can induce the proliferation and histological changes in seminal vesicles, along with the up-regulation of androgen-related genes.[\[7\]](#)

In addition to its androgenic potential, Galaxolide has also exhibited anti-androgenic activity in some test systems.[\[8\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the endocrine-disrupting effects of Galaxolide.

Table 1: In Vitro Estrogenic and Androgenic Activity of Galaxolide

Assay Type	Cell Line	Endpoint	Result	Concentration/Potency	Reference
ER α Transcriptional Activation	HEK293	Luciferase Reporter Gene Activity	Weak Agonist	Slight, dose-dependent stimulation	[6]
AR Transcriptional Activation	LNCaP	Luciferase Reporter Gene Activity	Agonist	Activation of AR transcriptional activity	[7]
Cell Proliferation	LNCaP	Cell Viability	Increased Proliferation	Promotion of cell proliferation	[7]
Anti-Androgenic Activity	---	---	Anti-Androgenic	Relative Potency of 0.042	[8]

Table 2: In Vivo Androgenic Effects of Galaxolide in Immature Rats

Endpoint	Observation	Conclusion	Reference
Seminal Vesicle Proliferation	Induced cell proliferation and histological changes	In vivo androgenic activity	[7]
Gene Expression (Seminal Vesicle)	Up-regulation of androgen-related genes	In vivo androgenic activity	[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

ER/AR Transcriptional Activation Assay (Luciferase Reporter Gene Assay)

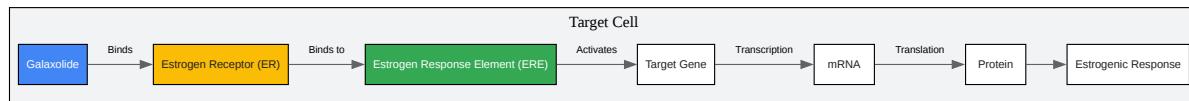
- Cell Line: Human Embryonic Kidney 293 (HEK293) cells for ER α activity and LNCaP prostate cancer cells for AR activity.
- Transfection: Cells are transiently transfected with a plasmid containing the respective hormone receptor (ER α or AR) and a reporter plasmid containing a luciferase gene under the control of a hormone-responsive promoter.
- Treatment: Transfected cells are exposed to varying concentrations of Galaxolide or a vehicle control for a specified period (e.g., 24 hours). A known agonist (e.g., 17 β -estradiol for ER, dihydrotestosterone for AR) is used as a positive control.
- Measurement: After incubation, cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of transcriptional activation.
- Data Analysis: Results are typically expressed as a fold induction over the vehicle control.

Cell Proliferation Assay (e.g., MTT or WST-1 Assay)

- Cell Line: AR-sensitive LNCaP cells.

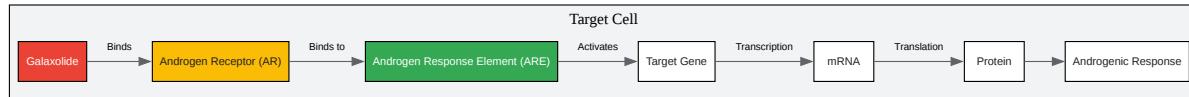
- Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
- Treatment: Cells are treated with different concentrations of Galaxolide, a vehicle control, and a positive control (e.g., dihydrotestosterone) for a defined period (e.g., 48-72 hours).
- Measurement: A reagent such as MTT or WST-1 is added to the wells. Viable cells with active metabolism convert the reagent into a colored formazan product. The absorbance of the formazan is measured using a microplate reader at a specific wavelength.
- Data Analysis: The absorbance is directly proportional to the number of viable cells. Results are often presented as a percentage of the vehicle control.

In Vivo Uterotrophic and Hershberger Assays

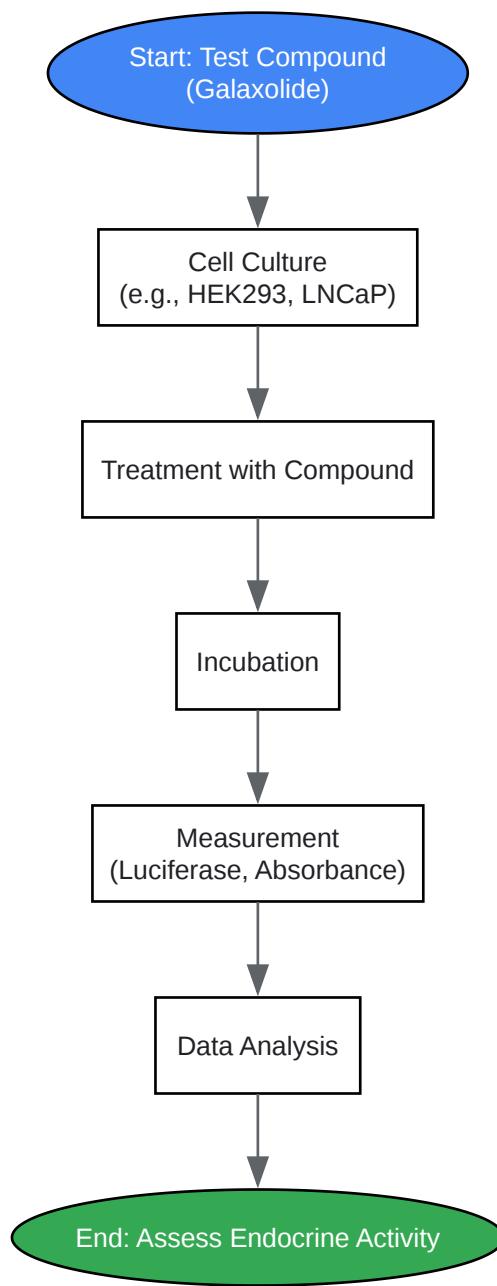

These assays are standardized in vivo methods to assess the estrogenic and androgenic/anti-androgenic properties of chemicals, respectively. Due to the limited in vivo data specifically for Galaxolide's estrogenic effects, a general protocol outline is provided. The Hershberger assay has been used to demonstrate the androgenic effects of Galaxolide.

- Animal Model: Immature, ovariectomized female rats (for uterotrophic assay) or castrated immature male rats (for Hershberger assay).
- Administration: The test substance (Galaxolide) is administered daily via oral gavage or subcutaneous injection for a specified number of consecutive days.
- Endpoint Measurement:
 - Uterotrophic Assay: At the end of the exposure period, the animals are euthanized, and the uterine weight is measured. An increase in uterine weight indicates an estrogenic effect.
 - Hershberger Assay: The weights of five androgen-dependent tissues are measured: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscles, glans penis, and Cowper's glands. An increase in the weight of these tissues indicates androgenic activity, while a decrease in weight in the presence of an androgen agonist suggests anti-androgenic activity.

- Data Analysis: The tissue weights are normalized to the body weight of the animal and compared between the treated and control groups using statistical analysis.


Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.


[Click to download full resolution via product page](#)

Caption: Estrogenic signaling pathway of Galaxolide.

[Click to download full resolution via product page](#)

Caption: Androgenic signaling pathway of Galaxolide.

[Click to download full resolution via product page](#)

Caption: General workflow for in vitro endocrine activity assays.

Data Gaps and Future Research Directions

The most significant knowledge gap is the lack of specific data on the endocrine-disrupting potential of Galaxolidone Lactol. While it is a primary metabolite of Galaxolide, it is crucial to understand that metabolic transformation can either detoxify a compound or, in some cases,

enhance its biological activity. Therefore, the endocrine activities of Galaxolide cannot be directly extrapolated to its metabolites.

Future research should prioritize the following:

- In Vitro Screening of Galaxolidone Lactol: Conduct a comprehensive panel of in vitro assays to assess the estrogenic, anti-estrogenic, androgenic, anti-androgenic, and thyroid hormone-disrupting potential of Galaxolidone Lactol.
- Metabolism Studies: Investigate the metabolic pathways of Galaxolide in various species, including humans, to identify and quantify the formation of Galaxolidone Lactol and other metabolites.
- In Vivo Studies: If in vitro studies indicate significant endocrine activity, conduct targeted in vivo studies to evaluate the effects of Galaxolidone Lactol on relevant endocrine endpoints.
- Computational Modeling: Utilize in silico methods, such as quantitative structure-activity relationship (QSAR) modeling, to predict the endocrine-disrupting potential of Galaxolidone Lactol and other metabolites.

Conclusion

While the endocrine-disrupting potential of Galaxolide has been increasingly documented, with evidence pointing to weak estrogenic, anti-estrogenic, and notable androgenic activities, a significant void exists in our understanding of its metabolite, Galaxolidone Lactol. The widespread human exposure to Galaxolide necessitates a thorough investigation into the biological effects of its metabolites. The information and protocols presented in this whitepaper serve as a foundation for the scientific community to build upon, emphasizing the critical need for further research to accurately assess the potential risks posed by Galaxolidone Lactol to human health and the environment. It is imperative for researchers, and professionals in drug development and chemical safety to address this data gap to ensure comprehensive risk assessments and the development of safer alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ewg.org [ewg.org]
- 2. ANSES proposes classifying galaxolide as toxic for reproduction in the European CLP Regulation | Anses - Agence nationale de sécurité sanitaire de l'alimentation, de l'environnement et du travail [anses.fr]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. Ecological risk of galaxolide and its transformation product galaxolidone: evidence from the literature and a case study in Guangzhou waterways - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 6. AHTN and HHCB show weak estrogenic--but no uterotrophic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galaxolide and Irgacure 369 are novel environmental androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of endocrine disruption and oxidative potential of bisphenol-A, triclosan, nonylphenol, diethylhexyl phthalate, galaxolide, and carbamazepine, common contaminants of municipal biosolids - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Endocrine Disrupting Potential of Galaxolidone Lactol: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15287534#endocrine-disrupting-potential-of-galaxolidone-lactol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com